molecular formula C16H15N5O5S B2723665 methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate CAS No. 1396880-91-3

methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate

Cat. No. B2723665
CAS RN: 1396880-91-3
M. Wt: 389.39
InChI Key: IPFHPURIVUVRQC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their various biological activities. The tetrazole group (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a common bioisostere for the carboxylate group and is found in many drug molecules .


Molecular Structure Analysis

The compound contains a benzene ring, which suggests aromatic properties. The sulfamoyl group (-SO2NH2) is a strong polar group, which can form hydrogen bonds and contribute to the solubility of the compound in water .


Chemical Reactions Analysis

Sulfonamides are known to undergo several reactions, including hydrolysis, oxidation, and reactions with electrophiles. The tetrazole ring is relatively stable but can participate in reactions with strong acids or bases .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate, also known as methyl 4-{[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]sulfamoyl}benzoate:

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the tetrazole ring and sulfonamide group makes it a versatile candidate for drug design .

Catalysis

Methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate can be employed as a catalyst in various organic reactions. Its structure allows it to facilitate chemical transformations, making it useful in the synthesis of complex organic molecules. This application is particularly valuable in industrial chemistry for the production of fine chemicals and pharmaceuticals .

Material Science

In material science, this compound can be used to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, or chemical resistance. Such materials can find applications in coatings, adhesives, and high-performance composites .

Biological Imaging

The compound’s unique structure allows it to be used as a probe in biological imaging. It can be tagged with fluorescent markers or radioactive isotopes to visualize biological processes at the cellular or molecular level. This application is crucial in medical diagnostics and research, enabling the study of disease mechanisms and the development of new therapies .

Environmental Chemistry

Methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate can be used in environmental chemistry for the detection and removal of pollutants. Its chemical properties allow it to interact with various contaminants, making it useful in sensors and filtration systems designed to monitor and clean up environmental pollutants .

Biomedical Research

In biomedical research, methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate can be used to study the interactions between small molecules and biological targets. This research can lead to the discovery of new therapeutic targets and the development of novel treatments for various diseases.

Springer MDPI BMC Chemistry SpringerOpen Springer : MDPI : BMC Chemistry : SpringerOpen

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes. The tetrazole group is often used as a bioisostere for carboxylate groups, which are often involved in binding to enzymes .

Future Directions

The compound could potentially be investigated for various biological activities, given the known activities of sulfonamides and tetrazoles. Further studies could also investigate the physical and chemical properties of the compound, and how these relate to its potential uses .

properties

IUPAC Name

methyl 4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-20-16(23)21(19-18-20)13-7-5-12(6-8-13)17-27(24,25)14-9-3-11(4-10-14)15(22)26-2/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHPURIVUVRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)benzoate

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